molecular formula C24H27F3N4O B10758165 4-(1r,3as,4r,8as,8br)-[1-Difluoromethyl-2-(4-Fluorobenzyl)-3-Oxodecahydropyrrolo[3,4-A]pyrrolizin-4-Yl]benzamidine

4-(1r,3as,4r,8as,8br)-[1-Difluoromethyl-2-(4-Fluorobenzyl)-3-Oxodecahydropyrrolo[3,4-A]pyrrolizin-4-Yl]benzamidine

Cat. No.: B10758165
M. Wt: 444.5 g/mol
InChI Key: VPNYXOTTXAXSIH-SXYSDOLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1R,3AS,4R,8AS,8BR)-[1-DIFLUOROMETHYL-2-(4-FLUOROBENZYL)-3-OXODECAHYDROPYRROLO[3,4-A]PYRROLIZIN-4-YL]BENZAMIDINE is a small molecule belonging to the class of organic compounds known as phenylpyrrolidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The introduction of oxygen or removal of hydrogen.

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another. Common reagents and conditions used in these reactions would depend on the specific functional groups involved.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 4-(1R,3AS,4R,8AS,8BR)-[1-DIFLUOROMETHYL-2-(4-FLUOROBENZYL)-3-OXODECAHYDROPYRROLO[3,4-A]PYRROLIZIN-4-YL]BENZAMIDINE include other phenylpyrrolidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C24H27F3N4O

Molecular Weight

444.5 g/mol

IUPAC Name

(1S,3aS,4R,8aS,8bR)-4-[4-(diaminomethyl)phenyl]-1-(difluoromethyl)-2-[(4-fluorophenyl)methyl]-1,3a,4,6,7,8,8a,8b-octahydropyrrolo[3,4-a]pyrrolizin-3-one

InChI

InChI=1S/C24H27F3N4O/c25-16-9-3-13(4-10-16)12-31-21(22(26)27)18-17-2-1-11-30(17)20(19(18)24(31)32)14-5-7-15(8-6-14)23(28)29/h3-10,17-23H,1-2,11-12,28-29H2/t17-,18-,19-,20-,21-/m0/s1

InChI Key

VPNYXOTTXAXSIH-SXYSDOLCSA-N

Isomeric SMILES

C1C[C@H]2[C@H]3[C@@H]([C@@H](N2C1)C4=CC=C(C=C4)C(N)N)C(=O)N([C@@H]3C(F)F)CC5=CC=C(C=C5)F

Canonical SMILES

C1CC2C3C(C(N2C1)C4=CC=C(C=C4)C(N)N)C(=O)N(C3C(F)F)CC5=CC=C(C=C5)F

Origin of Product

United States

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